molecular formula C17H18N4O5 B10880678 N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide

N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide

Cat. No.: B10880678
M. Wt: 358.3 g/mol
InChI Key: JEJYFVQULGHCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitro group, and a propanoylhydrazinyl group attached to a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylamine, which is then nitrated to form 4-methoxy-3-nitroaniline. This intermediate is then reacted with 2-propanoylhydrazine to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and hydrazination processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme interactions and as a probe in biochemical assays.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-3-nitrobenzamide
  • N-(4-methoxyphenyl)-4-(2-propanoylhydrazinyl)benzamide
  • N-(4-methoxyphenyl)-3-nitro-4-(2-acetylhydrazinyl)benzamide

Uniqueness: N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide is unique due to the presence of both a nitro group and a propanoylhydrazinyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H18N4O5

Molecular Weight

358.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide

InChI

InChI=1S/C17H18N4O5/c1-3-16(22)20-19-14-9-4-11(10-15(14)21(24)25)17(23)18-12-5-7-13(26-2)8-6-12/h4-10,19H,3H2,1-2H3,(H,18,23)(H,20,22)

InChI Key

JEJYFVQULGHCDD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.